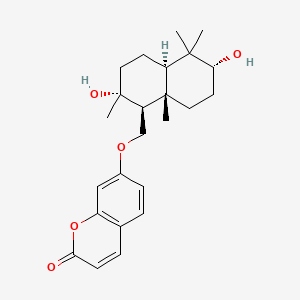
Samarcandin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarcandin, also known by its chemical name with the molecular formula C24H32O5, is a compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Samarcandin involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary, but typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high quality. Industrial production methods may include:
Batch Processing: Large quantities of starting materials are processed in batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Processing: In some cases, continuous processing methods are used to produce the compound more efficiently, with ongoing monitoring and adjustment of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Samarcandin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Applications De Recherche Scientifique
Samarcandin has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies, helping researchers understand reaction mechanisms and develop new synthetic methods.
Biology: In biological research, this compound is used to study cellular processes and interactions, providing insights into the molecular mechanisms of life.
Industry: In industrial settings, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Samarcandin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Samarcandin can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties, such as:
Compound A: Similar in structure but with different functional groups, leading to different reactivity and applications.
Compound B: Shares some chemical properties but differs in its mechanism of action and biological effects.
Compound C: Used in similar applications but with variations in its chemical synthesis and production methods.
Propriétés
Numéro CAS |
28699-16-3 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
7-[[(1R,2S,4aS,6S,8aR)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3/t18-,19+,20+,23-,24+/m1/s1 |
Clé InChI |
WNANPKYNOALKIV-XJRISUEFSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C([C@H]1CC[C@]([C@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)(C)C)O |
SMILES |
O=C1C=CC2=C(O1)C=C(OC[C@H]3[C@](C)(O)CC[C@@]4([H])C(C)(C)[C@H](O)CC[C@]34C)C=C2 |
SMILES canonique |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Samarcandin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

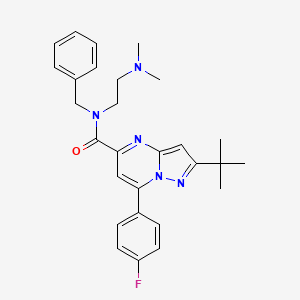

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)
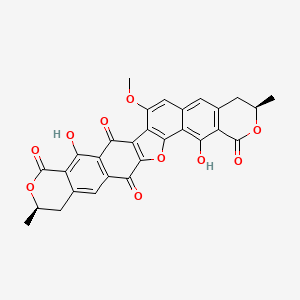
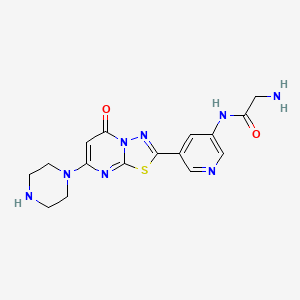

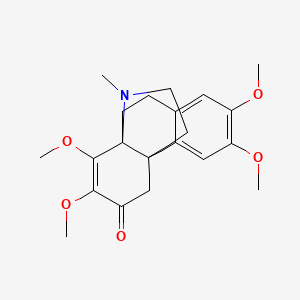
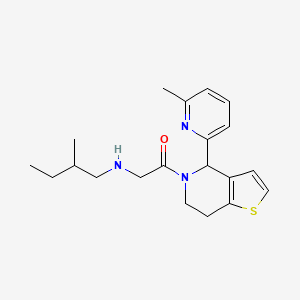
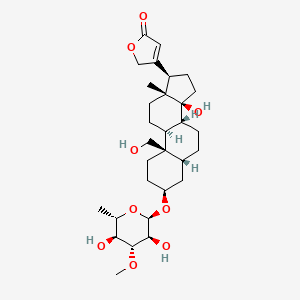
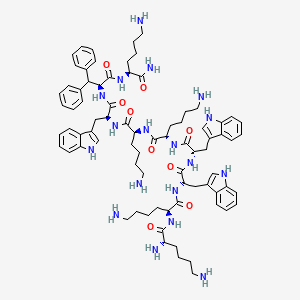
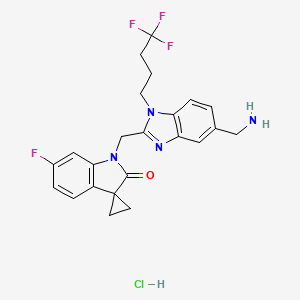
![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)
